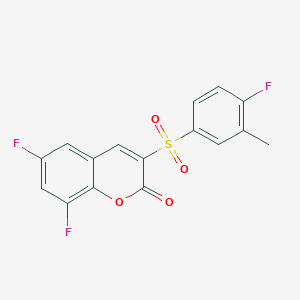
6,8-difluoro-3-(4-fluoro-3-methylbenzenesulfonyl)-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,8-difluoro-3-(4-fluoro-3-methylbenzenesulfonyl)-2H-chromen-2-one is a useful research compound. Its molecular formula is C16H9F3O4S and its molecular weight is 354.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
6,8-Difluoro-3-(4-fluoro-3-methylbenzenesulfonyl)-2H-chromen-2-one is a compound of interest due to its potential biological activities, particularly in the realm of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound based on available research findings, including case studies and data tables.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes:
- Two fluorine atoms at positions 6 and 8.
- A 4-fluoro-3-methylbenzenesulfonyl moiety.
- A chromenone backbone.
This molecular configuration contributes to its biological activity, particularly in inhibiting specific enzymes and pathways associated with disease processes.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. It has been tested against various cancer cell lines:
These results suggest that the compound can effectively inhibit cell proliferation in multiple cancer types, making it a candidate for further development as an anticancer agent.
The proposed mechanism of action involves the inhibition of key signaling pathways involved in cell survival and proliferation. Specifically, the compound may target:
- Protein Kinase Inhibition : It has been shown to inhibit kinases that are crucial for cancer cell growth.
- Apoptosis Induction : The compound promotes apoptosis in cancer cells, leading to reduced viability.
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
-
Study on Lung Cancer :
- Objective : Evaluate the efficacy against A549 cells.
- Findings : Significant reduction in cell viability and induction of apoptosis were observed at concentrations above 5 µM.
-
Breast Cancer Model :
- Objective : Assess effects on MCF-7 cells.
- Findings : The compound demonstrated a dose-dependent response with notable cytotoxic effects at higher concentrations.
Safety and Toxicity
Preliminary toxicity studies indicate that while the compound exhibits potent biological activity, it also presents some level of cytotoxicity to normal cells. Further studies are needed to establish a therapeutic index and safety profile.
Propriétés
IUPAC Name |
6,8-difluoro-3-(4-fluoro-3-methylphenyl)sulfonylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9F3O4S/c1-8-4-11(2-3-12(8)18)24(21,22)14-6-9-5-10(17)7-13(19)15(9)23-16(14)20/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEJVIVZYXVOVIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)C2=CC3=CC(=CC(=C3OC2=O)F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9F3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













